LDHA/PDKs-IN-2

Description

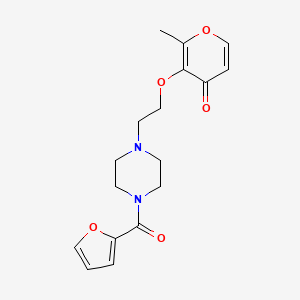

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O5 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

3-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethoxy]-2-methylpyran-4-one |

InChI |

InChI=1S/C17H20N2O5/c1-13-16(14(20)4-11-22-13)24-12-9-18-5-7-19(8-6-18)17(21)15-3-2-10-23-15/h2-4,10-11H,5-9,12H2,1H3 |

InChI Key |

ZPAXPXPEMPOWGE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C=CO1)OCCN2CCN(CC2)C(=O)C3=CC=CO3 |

Origin of Product |

United States |

Lactate Dehydrogenase a Ldha in Cancer Research

Role of LDHA in Glycolytic Flux and Lactate (B86563) Production

Pyruvate (B1213749) to Lactate Conversion and NAD+ Regeneration

LDHA catalyzes the final step in aerobic glycolysis, the reduction of pyruvate to lactate. binasss.sa.cr This reaction is coupled with the oxidation of NADH to NAD+. frontiersin.org The regeneration of NAD+ is essential for maintaining a high rate of glycolysis, as NAD+ is a necessary cofactor for the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction earlier in the glycolytic pathway. frontiersin.orgfaseb.org By facilitating the conversion of pyruvate to lactate, LDHA ensures a continuous supply of NAD+, allowing cancer cells to maintain a high glycolytic flux to meet their energy and anabolic demands. frontiersin.orgnih.gov This process is a reduction reaction where pyruvate gains electrons from NADH. letstalkacademy.com

Contribution to Tumor Microenvironment Acidification

The increased production of lactate by cancer cells, driven by high LDHA activity, leads to the acidification of the tumor microenvironment (TME). binasss.sa.crexplorationpub.com Lactate, along with protons, is exported out of the cancer cell by monocarboxylate transporters (MCTs). explorationpub.comnih.gov This efflux results in a decrease in the extracellular pH, creating an acidic TME, with pH levels dropping to approximately 6.8, compared to the normal physiological pH of 7.4. researchgate.netfrontiersin.org This acidic environment promotes tumor invasion, metastasis, angiogenesis, and immune evasion, contributing to a poor prognosis for patients. binasss.sa.crnih.govresearchgate.net

Upregulation and Dysregulation of LDHA in Oncogenesis

The expression and activity of LDHA are tightly regulated at multiple levels, including transcriptional, post-transcriptional, and post-translational modifications. mdpi.com In many cancers, LDHA is found to be overexpressed due to the activation of various upstream regulatory mechanisms. nih.gov

Transcriptional and Translational Regulation of LDHA

Several transcription factors and oncogenes are known to directly or indirectly regulate the expression of LDHA.

Hypoxia, a common feature of solid tumors, leads to the stabilization and activation of Hypoxia-Inducible Factor 1α (HIF-1α). pnas.orgnih.gov HIF-1α is a master transcriptional regulator that helps cells adapt to low oxygen conditions. pnas.orgnih.gov It directly binds to the promoter of the LDHA gene and activates its transcription. pnas.orgthno.orgresearchgate.net This upregulation of LDHA is a critical component of the hypoxic response, enabling cancer cells to switch to glycolytic metabolism for energy production when oxygen is scarce. frontiersin.orgmdpi.com The HIF-1α-LDHA axis is considered a key contributor to metabolic reprogramming and tumor aggressiveness. wjgnet.com

The c-MYC oncogene, which is frequently deregulated in various human cancers, is a direct transcriptional activator of the LDHA gene. mdpi.comaacrjournals.orgnih.gov c-MYC binds to the LDHA promoter and enhances its expression, leading to increased lactate production. aacrjournals.orgresearchgate.net This c-MYC-mediated upregulation of LDHA is essential for neoplastic transformation and the metabolic reprogramming of cancer cells. mdpi.comnih.gov The overexpression of c-MYC, in conjunction with HIF-1α, further drives the glycolytic phenotype in cancer. aacrjournals.org Studies have shown that inhibiting c-MYC can lead to a decrease in LDHA expression and a reduction in glycolysis. oncotarget.com

FOXM1 Regulation of LDHAα Isoform

Recent research has identified a novel isoform of LDHA, termed LDHAα, which demonstrates enhanced glycolytic activity and a greater capacity to promote tumor growth compared to the canonical LDHA. nih.govnih.gov The expression of both LDHA and its α-isoform is subject to regulation by various transcription factors, with Forkhead Box M1 (FOXM1) being a significant modulator. nih.govnih.govresearchgate.net Studies have shown that FOXM1 can markedly influence the expression levels of both LDHA and LDHAα. nih.govresearchgate.netresearchgate.net This regulatory relationship highlights a complex network controlling cancer cell metabolism and proliferation. FOXM1 itself is a transcription factor known to be specifically expressed in proliferating cells and its activity is tightly controlled throughout the cell cycle. atlasgeneticsoncology.org Its role in upregulating LDHAα underscores its contribution to the metabolic reprogramming that fuels cancer progression. nih.govatlasgeneticsoncology.org

LDHA Isoforms and their Differential Roles (e.g., LDHAα)

The discovery of LDHA isoforms, particularly LDHAα, has added a new layer of complexity to our understanding of LDHA's function in cancer. nih.govnih.gov LDHAα, a protein larger than the standard LDHA, is produced from an alternative transcript. nih.govnih.gov Ectopic expression of LDHAα in cancer cell lines has been shown to lead to higher rates of proliferation and migration in vitro and to promote tumor growth in vivo. nih.gov Conversely, the deletion of LDHAα significantly inhibits tumor cell growth. nih.gov

Functionally, LDHAα, which is primarily located in the cytoplasm, has a profound impact on cellular metabolism by significantly affecting glucose uptake and lactate production. nih.govresearchgate.net The existence of different LDHA isoforms with distinct enzymatic activities and regulatory mechanisms suggests that they may have specialized roles in different tissues and cancer types. nih.gov While the canonical LDHA is a tetramer of four LDHA subunits, the formation of heterotetramers with the LDHB isoform can also occur, leading to five different isoenzymes with varying kinetic properties. nih.govpnas.org The LDHA-predominant isoenzymes favor the conversion of pyruvate to lactate, whereas LDHB-predominant forms favor the reverse reaction. nih.govpnas.org

LDHA as a Promising Therapeutic Target in Cancer

The dependence of many tumors on LDHA for their metabolic needs makes it an attractive target for therapeutic intervention. binasss.sa.crexplorationpub.comnih.gov Inhibiting LDHA can disrupt the Warburg effect, leading to a reduction in energy supply and an increase in oxidative stress within cancer cells. pnas.org This strategy holds the potential to selectively target tumor cells while having minimal effects on normal tissues. nih.gov

Impact on Tumor Cell Proliferation and Survival

Inhibition of LDHA has demonstrated significant effects on tumor cell proliferation and survival. nih.gov Both genetic knockdown and pharmacological inhibition of LDHA have been shown to suppress the growth of various cancer cells. nih.govspandidos-publications.com For instance, silencing LDHA expression has been found to inhibit cell proliferation, migration, and tumor growth in several cancer models. nih.gov The small molecule inhibitor, LDHA/PDKs-IN-2, which is a potent dual inhibitor of both LDHA and pyruvate dehydrogenase kinases (PDKs), has been shown to reduce the proliferation of A549 lung cancer cells. medchemexpress.comtargetmol.combiorbyt.com

However, the response to LDHA inhibition can be complex. In some cases, cancer cells can adapt to LDHA inhibition by engaging survival pathways. For example, inhibition of LDHA can activate the GCN2-ATF4 signaling pathway, leading to an increase in glutamine uptake and the activation of mTORC1, which helps to mitigate the effects of the inhibition. researchgate.netembopress.org This highlights the need for a deeper understanding of the adaptive responses to LDHA-targeted therapies.

Modulation of Cellular Oxidative Stress and Redox Balance

LDHA plays a crucial role in maintaining the redox balance within cancer cells. nih.gov By converting pyruvate to lactate, LDHA regenerates NAD+, which is essential for maintaining a high rate of glycolysis. aacrjournals.org This process also helps to limit the production of reactive oxygen species (ROS) from the mitochondria. aacrjournals.orgnih.gov Consequently, inhibiting LDHA can lead to a buildup of pyruvate, which can then be shunted into the mitochondria for oxidative phosphorylation, resulting in increased ROS production and oxidative stress. aacrjournals.orgpnas.org

This induction of oxidative stress can be a key mechanism through which LDHA inhibitors exert their anti-cancer effects, leading to cell death. pnas.org Studies have shown that treatment with LDHA inhibitors can significantly increase oxidative stress, and this effect can be partially reversed by antioxidants. pnas.org The cellular redox state is a critical factor in cell survival and death, and the ability of LDHA to modulate this balance underscores its importance as a therapeutic target. researchgate.netimrpress.commdpi.com

Influence on Tumor Immune Evasion and Angiogenesis

The metabolic activity of LDHA extends beyond the cancer cell itself, influencing the tumor microenvironment and contributing to immune evasion and angiogenesis. binasss.sa.crfrontiersin.org The lactate produced by cancer cells acidifies the tumor microenvironment, which can suppress the function of immune cells such as T cells and natural killer cells. frontiersin.orgfrontiersin.org This acidic environment can also promote the polarization of tumor-associated macrophages (TAMs) towards an immunosuppressive M2-like phenotype. frontiersin.org Inhibition of LDHA can reduce lactate production, thereby alleviating the acidic microenvironment and potentially restoring anti-tumor immune responses. frontiersin.org In fact, LDHA inhibition has been shown to enhance the efficacy of anti-PD-1 immunotherapy in preclinical models. binasss.sa.crfrontiersin.org

Furthermore, the lactate secreted by tumor cells can promote angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. explorationpub.com Lactate can trigger pro-angiogenic pathways, in part by stimulating the production of vascular endothelial growth factor (VEGF). explorationpub.comnih.gov By reducing lactate levels, LDHA inhibitors can potentially inhibit angiogenesis and thereby restrict tumor growth and metastasis. explorationpub.com

Pyruvate Dehydrogenase Kinases Pdks in Cancer Research

PDKs as a Therapeutic Target in Cancer Metabolism

Potential for Reversing the Warburg Effect

The compound LDHA/PDKs-IN-2 is a dual inhibitor that targets both Lactate (B86563) Dehydrogenase A (LDHA) and Pyruvate (B1213749) Dehydrogenase Kinases (PDKs). biorbyt.commedchemexpress.com This dual inhibition presents a powerful strategy for reversing the Warburg effect, a hallmark of cancer metabolism. ijbs.com The Warburg effect is characterized by the increased conversion of pyruvate to lactate instead of its oxidation in the mitochondria. iiarjournals.org PDKs contribute to this by inactivating the Pyruvate Dehydrogenase Complex (PDC), which catalyzes the conversion of pyruvate to acetyl-CoA, the entry point for the TCA cycle. ijbs.com

By inhibiting PDKs, this compound prevents the inactivation of PDC, thereby promoting the flow of pyruvate into the mitochondria for oxidative phosphorylation. ijbs.comnih.gov This shift away from glycolysis towards aerobic respiration directly counteracts the metabolic signature of the Warburg effect. ijbs.com Research on A549 lung cancer cells has demonstrated that this compound effectively increases oxygen consumption while simultaneously decreasing the formation of lactate, confirming its ability to regulate glucose metabolism in cancer cells. biorbyt.commedchemexpress.comresearchgate.net

Furthermore, the compound's inhibition of LDHA directly blocks the final step of aerobic glycolysis—the conversion of pyruvate to lactate. iiarjournals.orgoup.com Targeting both PDKs and LDHA simultaneously addresses two critical checkpoints that cancer cells use to maintain a high glycolytic rate. This dual-action mechanism makes this compound a promising agent for shifting cancer cell metabolism from aerobic glycolysis back to the more efficient oxidative phosphorylation typical of normal cells. researchgate.net

Table 1: Biological Activity of this compound

| Target | Action | IC₅₀ / EC₅₀ | Cell Line | Effect |

|---|---|---|---|---|

| LDHA | Inhibitor | IC₅₀: 0.7 µM | - | Dual inhibitor targeting a key enzyme in glycolysis. biorbyt.commedchemexpress.com |

| PDKs | Inhibitor | IC₅₀: 1.6 µM | - | Dual inhibitor targeting regulators of the Pyruvate Dehydrogenase Complex. biorbyt.commedchemexpress.com |

| A549 Cells | Proliferation Inhibitor | EC₅₀: 15.7 µM | A549 | Reduces cancer cell proliferation. biorbyt.commedchemexpress.com |

Strategies for Upregulating PDC Activity

Upregulating the activity of the Pyruvate Dehydrogenase Complex (PDC) is a key therapeutic strategy for redirecting cancer cell metabolism away from aerobic glycolysis. ijbs.com The primary mechanism for controlling PDC function is through reversible phosphorylation; PDKs inactivate the complex, while Pyruvate Dehydrogenase Phosphatases (PDPs) reactivate it. researchgate.netnih.gov Therefore, a direct strategy for upregulating PDC activity is the inhibition of PDKs. nih.gov

This compound functions as a potent inhibitor of PDKs. medchemexpress.com By binding to these kinases, it prevents them from phosphorylating the E1α subunit of the PDC. medchemexpress.comresearchgate.net This inhibition effectively lifts the "brake" on PDC, allowing the complex to remain in its active state. ijbs.com An active PDC facilitates the crucial metabolic step of converting pyruvate into acetyl-CoA, which then fuels the TCA cycle and oxidative phosphorylation. nih.gov Inhibiting PDKs with small molecules like this compound can therefore upregulate PDC activity, increase the conversion of pyruvate to acetyl-CoA, and enhance the rate of oxidative phosphorylation in cancer cells. ijbs.comnih.gov This forces a metabolic shift that can lead to reduced proliferation and cell death in tumors that rely on the Warburg effect. ijbs.com The development of dual inhibitors that target both PDKs and LDHA, such as this compound, represents a sophisticated strategy to robustly upregulate PDC-mediated oxidative metabolism while simultaneously blocking the lactate production pathway. researchgate.net

Ldha/pdks in 2 As a Dual Metabolic Inhibitor

Design and Development of Dual Inhibitors Targeting LDHA and PDKs

The development of molecules that can concurrently inhibit both LDHA and PDKs represents an advanced approach in metabolic-targeted cancer therapy. The compound LDHA/PDKs-IN-2 emerged from a discovery process aimed at identifying such dual-activity agents.

The initial discovery phase for a series of novel dual inhibitors of PDKs and LDHA involved a large-scale computational screening process. nih.gov A high-throughput virtual screening assay was performed on a library database containing 485,465 distinct compounds. nih.govresearchgate.net This method utilizes computational algorithms to predict the binding affinity of numerous molecules to the active sites of the target enzymes, LDHA and PDKs. From this extensive library, six initial hit compounds were identified as potential dual inhibitors based on their predicted interactions and binding scores. nih.govresearchgate.net This approach allows for the rapid and cost-effective identification of promising lead structures from vast chemical spaces for further development. nih.govtjnpr.org

Following the identification of initial hits from virtual screening, a process of hit-to-lead optimization was undertaken to enhance the potency and specificity of the compounds. nih.govresearchgate.net This phase involves synthesizing and testing analogs of the initial hits to improve their biochemical activity. This iterative process led to the discovery of compound 20k , later identified as this compound, which demonstrated potent inhibitory activity against both target enzymes. nih.gov this compound showed an IC50 value of 0.7 µM for LDHA and 1.6 µM for PDKs. nih.govmedchemexpress.comtargetmol.com This structure-based approach is crucial for refining the molecular architecture of the inhibitor to achieve optimal interaction with the binding sites of both LDHA and PDKs. nih.gov

High-Throughput Virtual Screening Methodologies

In Vitro Efficacy and Cellular Impact of this compound

The therapeutic potential of this compound was evaluated through a series of in vitro experiments to determine its biological effects on cancer cells. The human lung carcinoma cell line, A549, was used as a model system to assess the compound's impact on cell proliferation and key metabolic pathways. nih.gov

This compound demonstrated significant anti-proliferative effects against A549 cancer cells. nih.govmedchemexpress.com The efficacy of the compound in halting cell growth was quantified using an MTT assay after 72 hours of exposure. The results established a half-maximal effective concentration (EC50) of 15.7 µM for the inhibition of A549 cell proliferation. nih.govmedchemexpress.commedchemexpress.cn This finding confirms that by targeting the metabolic enzymes LDHA and PDKs, this compound can effectively reduce the growth of cancer cells.

Table 1: In Vitro Inhibitory Activity of this compound This table is interactive. You can sort and filter the data.

| Compound Name | Target | Activity Type | Value (µM) | Cell Line | Reference |

|---|---|---|---|---|---|

| This compound | LDHA | IC50 | 0.7 | - | medchemexpress.combiorbyt.com |

| This compound | PDKs | IC50 | 1.6 | - | medchemexpress.combiorbyt.com |

A primary goal of inhibiting LDHA and PDKs is to reverse the Warburg effect, thereby decreasing the production of lactate (B86563). ijbs.commdpi.com As predicted by its mechanism of action, treatment with this compound led to a measurable decrease in lactate formation in A549 cells. nih.govresearchgate.netmdpi.com This outcome indicates that the compound successfully inhibits the glycolytic pathway at a key terminal step, preventing the conversion of pyruvate (B1213749) to lactate. researchgate.net

By blocking both the conversion of pyruvate to lactate (via LDHA inhibition) and the inactivation of the PDC (via PDK inhibition), this compound is designed to redirect glucose metabolism from glycolysis toward mitochondrial oxidative phosphorylation. nih.govresearchgate.net A key indicator of this metabolic shift is an increase in cellular oxygen consumption. biorxiv.orgelifesciences.org Experimental data confirmed that A549 cells treated with this compound exhibited increased oxygen consumption, suggesting a successful reactivation of mitochondrial respiration. nih.govresearchgate.netmdpi.com This demonstrates the compound's ability to modulate glucose metabolic pathways in cancer cells as intended by its dual-inhibitor design. nih.gov

Table 2: Cellular Metabolic Effects of this compound in A549 Cells This table is interactive. You can sort and filter the data.

| Cellular Process | Effect | Cell Line | Reference |

|---|---|---|---|

| Lactate Formation | Decreased | A549 | nih.govresearchgate.net |

Reduction of Lactate Formation

Molecular Mechanisms of this compound Action

The therapeutic potential of this compound is rooted in its ability to concurrently block two key checkpoints in cancer cell metabolism. This dual-action mechanism is designed to be more effective than inhibiting either pathway alone. nih.gov

This compound is a potent, small-molecule inhibitor designed to act on both LDHA and PDKs. researchgate.net Research has quantified its inhibitory capacity, demonstrating distinct half-maximal inhibitory concentrations (IC50) for each target. The compound inhibits LDHA with an IC50 value of 0.7 μM and PDKs with an IC50 value of 1.6 μM. medchemexpress.comresearchgate.netnih.gov This dual specificity allows it to exert a multi-pronged attack on the metabolic pathways that cancer cells rely on for proliferation.

Table 1: Inhibitory Activity of this compound

| Target Enzyme | IC50 Value (μM) |

|---|---|

| LDHA | 0.7 |

| PDKs | 1.6 |

Data sourced from studies on compound 20k. medchemexpress.comresearchgate.netnih.gov

Cancer cells often reprogram their metabolism to favor aerobic glycolysis, a process where glucose is converted to lactate even in the presence of oxygen. This is where the dual action of this compound becomes critical.

LDHA is the enzyme responsible for the final step of aerobic glycolysis, converting pyruvate to lactate. researchgate.netfrontiersin.org PDKs, on the other hand, are mitochondrial enzymes that inhibit the pyruvate dehydrogenase complex (PDC). frontiersin.org By phosphorylating and inactivating PDC, PDKs prevent pyruvate from entering the tricarboxylic acid (TCA) cycle for more efficient ATP production via oxidative phosphorylation (OXPHOS). frontiersin.org

By inhibiting both LDHA and PDKs, this compound effectively reroutes glucose metabolism. Inhibition of PDKs allows the pyruvate dehydrogenase complex to remain active, channeling pyruvate into the mitochondria and the TCA cycle. researchgate.netnih.gov Simultaneously, inhibition of LDHA prevents the conversion of pyruvate to lactate in the cytoplasm. researchgate.net Experimental data supports this mechanism, showing that treatment with this compound leads to decreased lactate formation and a corresponding increase in oxygen consumption in cancer cells, which is indicative of a shift from glycolysis to oxidative phosphorylation. researchgate.netresearchgate.netnih.gov

The conversion of pyruvate to lactate by LDHA is a crucial step for regenerating the pool of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) from NADH. nih.gov This NAD+ is essential for maintaining a high rate of glycolysis. By inhibiting LDHA, this compound is expected to disrupt this recycling process, leading to an accumulation of NADH and a decrease in the cellular NAD+/NADH ratio. nih.gov A reduced NAD+/NADH ratio can slow down the glycolytic rate and impair the cell's ability to generate ATP through this pathway.

Furthermore, by shunting pyruvate into the mitochondria, the inhibition of PDKs promotes flux through the TCA cycle. While this can lead to ATP production via OXPHOS, the initial reaction catalyzed by the pyruvate dehydrogenase complex itself consumes NAD+. Therefore, the dual inhibition strategy places significant stress on the cell's ability to maintain redox balance and meet its high energy demands, potentially leading to cell death.

Modulation of Glucose Metabolic Pathways in Cancer Cells

Preclinical Investigations of this compound in Cancer Models

The therapeutic hypothesis behind this compound has been tested in preclinical settings to evaluate its efficacy against cancer cells.

The anti-proliferative effects of this compound have been demonstrated in lung cancer cells. Specifically, in studies using the A549 human lung cancer cell line, the compound reduced cell proliferation with a half-maximal effective concentration (EC50) of 15.7 μM after 72 hours of treatment. medchemexpress.comresearchgate.netnih.gov

Table 2: Anti-proliferative Efficacy of this compound

| Cell Line | Cancer Type | EC50 Value (μM) |

|---|---|---|

| A549 | Lung Cancer | 15.7 |

Data sourced from MTT assay on compound 20k. medchemexpress.comresearchgate.netnih.gov

Both LDHA and PDKs are known to be overexpressed in pancreatic cancer and are associated with poor prognosis, making them attractive therapeutic targets in this malignancy. nih.govplos.orgnih.gov However, specific research data on the efficacy of this compound in pancreatic cancer cell lines is not available in the reviewed scientific literature.

While the dual inhibition of LDHA and PDKs is considered a promising strategy for developing anticancer therapeutics, and other LDHA inhibitors have shown efficacy in animal models, there are currently no available in vivo study results specifically for this compound in the public scientific literature. researchgate.netamegroups.orgscienceopen.com Such studies would be a critical next step in validating its therapeutic potential and understanding its effects on tumor growth in a whole-organism context.

Broader Research Implications and Future Directions

Synergistic Therapeutic Strategies with Dual LDHA/PDKs Inhibition

The metabolic network of a cancer cell is characterized by significant redundancy and plasticity, allowing it to adapt to therapeutic interventions. A single-agent metabolic inhibitor often triggers compensatory mechanisms that limit its efficacy. Therefore, a key future direction for compounds like LDHA/PDKs-IN-2 lies in rationally designed combination therapies that create synthetic lethality by co-targeting interconnected pathways.

A primary rationale for combining a dual LDHA/PDKs inhibitor with agents targeting oxidative phosphorylation (OXPHOS) is to exploit the metabolic dichotomy of cancer cells. Many tumors exhibit the Warburg effect, relying heavily on aerobic glycolysis for ATP production and biosynthetic precursors. This compound directly targets this preference: PDK inhibition shunts pyruvate (B1213749) towards the mitochondria for OXPHOS, while LDHA inhibition prevents the conversion of pyruvate to lactate (B86563), further increasing pyruvate availability for the TCA cycle.

However, this forced reliance on OXPHOS creates a new vulnerability. Cancer cells that adapt to LDHA/PDK inhibition by upregulating mitochondrial respiration become highly sensitive to OXPHOS inhibitors. This "one-two punch" strategy aims to block both major arms of cellular energy production, leaving the cancer cell with no viable metabolic escape route.

Research findings support this concept. Studies on various cancer models have shown that cells resistant to glycolysis inhibition exhibit increased mitochondrial biogenesis and oxygen consumption rates. Combining a glycolysis inhibitor with an OXPHOS inhibitor has been shown to induce profound synergistic cytotoxicity. For instance, combining agents that target the mitochondrial electron transport chain (ETC) with glycolytic inhibitors can lead to a catastrophic energy crisis and cell death.

Potential combination partners for this compound include inhibitors of different ETC complexes or mitochondrial function.

| Inhibitor Class / Example | Mechanism of Action | Rationale for Synergy with this compound |

|---|---|---|

| Biguanides (e.g., Metformin) | Primarily inhibits mitochondrial Complex I of the electron transport chain. | Blocks the compensatory OXPHOS pathway that is upregulated in response to glycolytic blockade by this compound, leading to an energy crisis. |

| ETC Complex I Inhibitors (e.g., IACS-010759) | Potent and specific inhibitor of mitochondrial Complex I. | Induces a more profound and targeted inhibition of OXPHOS compared to metformin, potentially leading to greater synthetic lethality in combination with this compound. |

| ATP Synthase Inhibitors (e.g., Oligomycin) | Inhibits mitochondrial ATP synthase (Complex V), directly blocking ATP production via OXPHOS. | Creates a direct and immediate block on mitochondrial ATP synthesis, complementing the inhibition of glycolytic ATP production. |

The cellular metabolic state is intrinsically linked to major signaling pathways that control cell growth, proliferation, and survival. The AMPK-mTOR-S6K axis is a central regulator of this interplay. The mTOR (mechanistic Target of Rapamycin) pathway is a key driver of anabolic processes, promoting protein and lipid synthesis required for cell growth, and is frequently hyperactivated in cancer. Conversely, AMPK (AMP-activated protein kinase) acts as a cellular energy sensor; it is activated under conditions of low energy (high AMP:ATP ratio) and acts to shut down anabolic processes, in part by inhibiting mTOR signaling.

Inhibition of glycolysis by this compound is expected to decrease cellular ATP levels, leading to the activation of AMPK. Activated AMPK can then phosphorylate and inhibit components of the mTORC1 complex, suppressing downstream signaling through S6 Kinase (S6K) and reducing protein synthesis and cell proliferation. This provides a strong rationale for combining this compound with direct modulators of this pathway.

Combining this compound with an mTOR inhibitor (e.g., rapamycin (B549165) or its analogs) could exert a powerful synergistic anti-proliferative effect. While this compound creates metabolic stress, the mTOR inhibitor would simultaneously block the primary signaling pathway driving cell growth. This dual attack could prevent cancer cells from activating pro-survival signals that might otherwise overcome the metabolic insult. Furthermore, since PDK activity can be promoted by oncogenic signaling through PI3K/AKT, which is upstream of mTOR, the dual inhibition strategy effectively targets the pathway at multiple levels.

Combination with OXPHOS Inhibitors

Overcoming Metabolic Plasticity and Drug Resistance

A major challenge in cancer therapy is the development of acquired drug resistance. For metabolic inhibitors like this compound, resistance is intimately tied to the inherent plasticity of cancer cell metabolism.

Cancer cells can develop resistance to LDHA inhibition (and by extension, dual LDHA/PDKs inhibition) through several adaptive mechanisms. Understanding these mechanisms is crucial for designing strategies to circumvent them.

| Resistance Mechanism | Description |

|---|---|

| Metabolic Reprogramming | Cells bypass the inhibited glycolytic pathway by upregulating alternative fuel sources. This includes increased reliance on OXPHOS, enhanced fatty acid oxidation (FAO), or increased glutaminolysis to replenish the TCA cycle. |

| Target Upregulation | Cancer cells increase the transcription and translation of the LDHA and/or PDK genes. The resulting overabundance of the target proteins can overwhelm the inhibitor, requiring higher concentrations for a therapeutic effect. |

| Activation of Pro-Survival Signaling | Metabolic stress induced by the inhibitor can trigger the activation of compensatory pro-survival signaling pathways, such as the MAPK or AKT pathways, which promote cell survival despite the energy deficit. |

| Alternative Lactate Shuttles | Upregulation of the other major lactate dehydrogenase isoform, LDHB, which primarily converts lactate back to pyruvate. This can partially compensate for the loss of LDHA function in certain contexts. |

The primary strategy to overcome or prevent the development of resistance is the use of rational combination therapies, as discussed in section 5.1. By simultaneously blocking the primary target and the most likely escape route, combination therapies can induce synthetic lethality and reduce the probability of resistant clones emerging.

To counter Metabolic Reprogramming: The most direct strategy is to combine this compound with inhibitors of the specific escape pathway. For instance, if cells adapt by increasing OXPHOS, co-administration with an ETC inhibitor (e.g., IACS-010759) is a logical approach. If resistance is driven by increased glutaminolysis, combination with a glutaminase (B10826351) inhibitor (e.g., CB-839) would be indicated.

To counter Target Upregulation: While challenging to address directly, this mechanism can be mitigated by using intermittent or adaptive dosing schedules. Such schedules may reduce the constant selective pressure that drives gene amplification and protein overexpression.

To counter Pro-Survival Signaling: Combining this compound with inhibitors of key signaling nodes like mTOR (e.g., rapamycin), MEK (e.g., trametinib), or AKT can block these escape signals, re-sensitizing the cells to the metabolic insult.

Mechanisms of Acquired Resistance to LDHA Inhibition

Computational Approaches in Understanding this compound and Related Inhibitors

Computational modeling and simulation are indispensable tools for modern drug discovery and for understanding complex biological systems. For a dual-target inhibitor like this compound, these approaches are critical for elucidating its mechanism of action, guiding the design of improved analogs, and predicting its system-level effects.

Molecular Docking and Dynamics: Molecular docking simulations are used to predict the binding pose of this compound within the active sites of both LDHA and the various PDK isoforms (PDK1-4). These models can reveal the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the inhibitor-protein complex, explaining the structural basis for its dual activity and isoform selectivity. Following docking, molecular dynamics (MD) simulations can be run to assess the stability of the predicted binding pose over time, providing a more dynamic and realistic view of the interaction and helping to calculate binding free energies.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies are used to build mathematical models that correlate the chemical structures of a series of related inhibitors with their biological activity. For the development of next-generation dual LDHA/PDK inhibitors, QSAR models could be built to predict how modifications to the this compound scaffold would affect its potency against each target. This allows for the virtual screening of thousands of potential new compounds, prioritizing the most promising candidates for synthesis and testing.

Systems Biology and Flux Balance Analysis (FBA): At a higher level, computational systems biology models can simulate the entire metabolic network of a cancer cell. Using genome-scale metabolic models (GEMs), researchers can perform Flux Balance Analysis (FBA) to predict how the inhibition of both LDHA and PDKs (simulating the effect of this compound) will reroute metabolic flux throughout the entire network. These simulations can predict which alternative pathways will be upregulated, thereby identifying the most likely mechanisms of resistance and suggesting the most effective synergistic drug combinations in silico before they are tested in the lab.

| Computational Method | Primary Application | Specific Research Question Addressed |

|---|---|---|

| Molecular Docking | Predicting inhibitor binding pose. | How does this compound fit into the active sites of both LDHA and PDKs to achieve dual inhibition? |

| Molecular Dynamics (MD) | Assessing binding stability and dynamics. | Is the inhibitor-protein complex stable over time? What are the key dynamic interactions? |

| QSAR | Guiding lead optimization. | How can we modify the structure of this compound to improve potency or selectivity? |

| Flux Balance Analysis (FBA) | Predicting system-level metabolic effects. | Which metabolic pathways will be activated or suppressed in response to dual LDHA/PDK inhibition? What is the best combination therapy? |

Molecular Docking and Binding Mechanism Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.commedchemexpress.com In the development of this compound, high-throughput virtual screening, a method that relies on molecular docking, was employed to identify initial hits from a library of over 485,000 compounds. researchgate.netresearchgate.net

This approach simulates the interaction between a potential inhibitor and the three-dimensional structure of a target protein. For LDHA, key amino acid residues such as Asn137, Arg168, and His192 are considered crucial for forming hydrogen bond interactions with ligands within its binding site. researchgate.net While the specific binding mode and detailed interactions of this compound with its targets are detailed in its primary research publication, these specifics are not widely available in the public domain. The general mechanism for such inhibitors involves binding to the active site, thereby preventing the natural substrate from accessing it. exlibrisgroup.com

Molecular Dynamics Simulations for Inhibitor Stability

Following molecular docking, molecular dynamics (MD) simulations are often used to analyze the stability of the predicted protein-inhibitor complex over time. nih.govresearchgate.net These simulations provide insights into the physical movements of atoms and molecules, helping to validate the binding mode and stability of the inhibitor within the target's active site. nih.govbenthamdirect.com

In the discovery process leading to this compound, MD simulation studies were utilized to identify and assess potential LDHA inhibitors. researchgate.netresearchgate.net This step is crucial for confirming that a candidate compound can maintain its favorable interactions within the binding pocket. nih.gov A stable complex, as indicated by consistent root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values in simulations, suggests a more promising candidate for further development. nih.gov However, specific MD simulation data for this compound are not publicly accessible.

In Silico ADMET Prediction for Lead Compound Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. semanticscholar.org A key part of this process is the in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. These predictive models help to identify potential liabilities of a drug candidate early on, reducing the likelihood of failure in later clinical stages.

ADMET prediction tools can evaluate various endpoints, including aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential toxicities. While compounds like this compound undergo such rigorous evaluation during their development, the specific in silico ADMET profile for this compound has not been detailed in publicly available sources. The optimization process aims to produce a lead compound with a balanced profile of high potency and favorable drug-like properties.

Emerging Research Areas in LDHA and PDKs Modulators

The targeting of LDHA and PDKs is a rapidly advancing field, with several key areas of research gaining traction.

Natural Product-Based Inhibitors

Natural products have historically been a rich source of new drugs and continue to provide diverse chemical scaffolds for enzyme inhibitors. medchemexpress.com Numerous natural compounds have been identified as inhibitors of LDHA. These include terpenoids, alkaloids, and polyphenols. medchemexpress.comresearchgate.net For example, galloflavin, (-)-epigallocatechin (B1671488) gallate (EGCG) from green tea, and curcumin (B1669340) are natural products that have demonstrated the ability to inhibit LDHA activity. The exploration of natural compounds offers the potential for discovering novel inhibitors with lower toxicity and higher specificity compared to synthetic compounds.

Development of Highly Selective and Potent Inhibitors

A major goal in the field is the development of inhibitors that are both highly potent (effective at low concentrations) and selective for their intended targets, thereby minimizing off-target effects. The development of this compound, a dual inhibitor, is an example of a strategy to enhance therapeutic effects by targeting multiple nodes in a metabolic pathway. researchgate.net Other research focuses on achieving high selectivity for one specific enzyme isoform, such as LDHA over LDHB, to tailor the therapeutic effect and reduce potential side effects. The discovery of inhibitors with low nanomolar IC50 values and robust cellular activity remains a key objective for researchers.

Exploring Novel Binding Sites and Interaction Mechanisms

While many inhibitors target the active site of LDHA or PDKs, competing with the natural substrates, there is growing interest in discovering allosteric inhibitors that bind to novel sites on the enzyme. mdpi.comnih.gov Allosteric inhibitors can offer greater selectivity and may have different pharmacological profiles compared to active-site inhibitors. Computational methods, including molecular docking and MD simulations, are instrumental in identifying these novel binding pockets. nih.gov Furthermore, understanding the unique interaction mechanisms, such as the disruption of the protein's quaternary structure (the assembly of its subunits), represents another innovative strategy for inhibition that is being actively explored.

Q & A

Q. What is the mechanism of action of LDHA/PDKs-IN-2 in targeting cancer cell metabolism?

this compound is a dual inhibitor of lactate dehydrogenase A (LDHA) and pyruvate dehydrogenase kinases (PDKs), key enzymes in the Warburg effect. It inhibits LDHA (IC₅₀ = 0.7 μM) and PDKs (IC₅₀ = 1.6 μM), disrupting glycolytic flux and mitochondrial pyruvate utilization. This shifts metabolism from lactate production to oxidative phosphorylation, increasing oxygen consumption and reducing extracellular acidification . Validation involves measuring lactate levels via enzymatic assays and oxygen consumption rates using Seahorse assays in models like A549 cells .

Q. How can researchers validate the specificity of this compound in cellular models?

Specificity is confirmed through siRNA-mediated knockdown of LDHA/PDKs, followed by Western blot analysis (e.g., using antibodies like Thermo Fisher’s LDHA Polyclonal Antibody, PA5-27406) to ensure target suppression. Parallel experiments with scrambled siRNA controls and rescue experiments (e.g., overexpression of wild-type LDHA) help rule off-target effects. Densitometry analysis of blots quantifies protein expression changes .

Q. What experimental controls are essential when assessing this compound’s anti-proliferative effects?

Include:

- Negative controls: Untreated cells and vehicle-only (e.g., DMSO) groups.

- Positive controls: Known LDHA inhibitors (e.g., oxamate) or PDK inhibitors (e.g., GSK2334470).

- Proliferation assays: Use ATP-based viability kits (e.g., CellTiter-Glo) and normalize to cell counts.

- Metabolic controls: Measure baseline glycolytic and mitochondrial ATP production to confirm metabolic reprogramming .

Advanced Research Questions

Q. How can contradictory data on this compound’s efficacy across cancer types be resolved?

Variability may stem from differences in:

- LDHA/PDK isoform expression: Use RNA-seq or qPCR to quantify isoform-specific transcripts (e.g., PDK1 vs. PDK3).

- Metabolic dependencies: Profile baseline glycolysis/OXPHOS ratios via extracellular flux analysis.

- Microenvironmental factors: Test under hypoxic vs. normoxic conditions, as LDHA is hypoxia-inducible. Statistical reconciliation involves multivariate regression to isolate variables (e.g., tumor stage, genetic background) .

Q. What methodologies optimize in vivo validation of this compound’s therapeutic potential?

- Xenograft models: Use LDHA-high tumors (e.g., pancreatic or glioblastoma models) and monitor tumor growth via caliper measurements.

- Pharmacodynamic markers: Quantify lactate levels in serum or tumor homogenates and image glucose uptake via ¹⁸F-FDG PET.

- Combination therapy: Pair with inhibitors of compensatory pathways (e.g., PI3K/AKT/mTOR) to overcome resistance .

Q. How can researchers design experiments to evaluate this compound’s synergy with immunotherapies?

- Co-culture systems: Combine this compound-treated cancer cells with T cells to assess lactate-driven immunosuppression.

- Checkpoint inhibitor combinations: Test anti-PD-1/PD-L1 antibodies in syngeneic models and quantify tumor-infiltrating lymphocytes (TILs) via flow cytometry.

- Biomarker analysis: Correlate LDHA expression (IHC) with PD-L1 levels in patient-derived samples .

Q. What computational tools aid in predicting this compound’s impact on metabolic networks?

- GEPIA and TCGA datasets: Analyze LDHA mRNA expression across cancers and correlate with patient survival.

- Metabolic flux modeling: Use platforms like COBRApy to simulate inhibition effects on glycolysis/TCA cycle.

- Molecular docking: Predict binding affinities to LDHA/PDK isoforms using AutoDock Vina .

Methodological Challenges and Solutions

Q. How to address variability in this compound’s IC₅₀ values across cell lines?

- Standardize assay conditions: Use consistent cell confluency, serum concentrations, and incubation times.

- Control for genetic heterogeneity: Use CRISPR-engineered isogenic cell lines with defined LDHA/PDK status.

- Dose-response validation: Repeat assays with orthogonal methods (e.g., enzymatic activity vs. cellular viability) .

Q. What strategies mitigate off-target effects in PDK inhibition studies?

- Isoform-selective inhibitors: Compare results with PDK1-specific inhibitors (e.g., BX-795) to isolate PDK2/3/4 effects.

- Kinase profiling screens: Test this compound against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-PDK targets.

- Metabolomic profiling: Use LC-MS to track unexpected shifts in TCA intermediates or nucleotide pools .

Q. How to integrate this compound into a broader metabolic research workflow?

- Multi-omics integration: Combine transcriptomic (RNA-seq), proteomic (mass spectrometry), and metabolomic data to map pathway crosstalk.

- Dynamic modeling: Apply time-course experiments to capture acute vs. chronic metabolic adaptations.

- Clinical correlation: Validate findings in patient-derived organoids (PDOs) or retrospective analyses of LDHA expression in tumor biopsies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.